molecular formula C14H15ClN2S2 B2987579 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole CAS No. 337380-11-7

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2987579
CAS No.: 337380-11-7
M. Wt: 310.86
InChI Key: MFLTXDDANBYEJP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is a 1,2,3-thiadiazole derivative characterized by a chlorophenyl group at the 4-position and a cyclohexylsulfanyl substituent at the 5-position. The 1,2,3-thiadiazole core is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity of thiadiazole derivatives, including antitubulin, anticonvulsant, and antimicrobial effects . Its structural features—specifically the electron-withdrawing chlorophenyl and bulky cyclohexylsulfanyl groups—distinguish it from related compounds in terms of physicochemical and pharmacological behavior.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-cyclohexylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTXDDANBYEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzenediazonium chloride with cyclohexylthiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cytotoxicity and Antitubulin Activity
  • Compound 12 (Wu et al.) : 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole (Table 1, compound 12) demonstrated potent cytotoxicity and inhibited tubulin polymerization comparably to combretastatin A-4 (CA-4). Its trimethoxyphenyl group enhances π-π stacking with tubulin’s hydrophobic binding pocket, while the hydroxy-methoxy substituent modulates solubility .
  • The chlorophenyl group, though less electron-rich than trimethoxyphenyl, retains moderate binding affinity to tubulin.
Anticonvulsant Activity
  • Compounds IIf and IIIf (Yar et al.): 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf) and its oxadiazole analog (IIIf) showed anticonvulsant activity. The pyridyl group enhances CNS penetration, while the chlorophenylamino moiety contributes to hydrophobic interactions .
  • However, its bulkiness may limit binding to anticonvulsant targets like voltage-gated sodium channels.

Physicochemical Properties

Property Target Compound 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
Molecular Formula C₁₅H₁₆ClN₂S₂ C₉H₇ClN₂S₂ C₉H₆Cl₂N₂S₂
Molecular Weight (g/mol) ~323.9 242.75 277.19
logP (Predicted) ~4.2 ~2.8 ~3.5
Solubility (DMF) Moderate High Moderate
  • Key Observations :
    • The cyclohexylsulfanyl group increases molecular weight and logP compared to methylsulfanyl analogs, reducing aqueous solubility but enhancing membrane permeability.
    • Dichlorophenyl derivatives (e.g., ) exhibit higher logP but may face metabolic instability due to increased halogen content.

Structural and Crystallographic Comparisons

  • Isostructural Halogen Derivatives : Compounds 4 (Cl) and 5 (Br) in share triclinic P¯I symmetry but differ in crystal packing due to halogen size. The target compound’s chlorophenyl group likely adopts a planar conformation, while the cyclohexylsulfanyl group introduces steric bulk, disrupting π-stacking interactions observed in fluorophenyl analogs .

Toxicity and Selectivity

  • Compound 12 (Wu et al.): Demonstrated low toxicity to normal cells due to the hydroxy-methoxy group’s polarity .
  • Target Compound : The cyclohexylsulfanyl group’s hydrophobicity may increase hepatotoxicity risk but could be mitigated by the chlorophenyl group’s moderate electronic profile.

Biological Activity

The compound 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3SC_{13}H_{14}ClN_3S with a molecular weight of approximately 283.78 g/mol. The structure features a thiadiazole ring substituted with a chlorophenyl group and a cyclohexylsulfanyl moiety, contributing to its pharmacological potential.

Biological Activity Overview

  • Anticancer Activity : Recent studies have shown that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been reported to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds similar to this compound have been observed to induce cell cycle arrest at the G2/M phase.
    • Apoptotic Pathways : The increase in the Bax/Bcl-2 ratio and activation of caspase-9 are indicative of the apoptotic pathways being triggered in treated cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-70.28Induces cell cycle arrest at G2/M phase
4iHepG22.32Induces apoptosis via Bax/Bcl-2 ratio increase
This compoundMCF-7/HepG2TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of various thiadiazole derivatives demonstrated that compounds with electron-withdrawing groups like chlorine significantly enhanced anticancer activity. Specifically, the compound containing the chlorophenyl group showed improved selectivity towards cancerous cells compared to normal cells .

Pharmacological Significance

The biological activity of thiadiazoles is attributed to their ability to interact with multiple biological targets. The presence of sulfur and nitrogen atoms in their structure allows for diverse interactions with cellular components, making them promising candidates for drug development.

Table 2: Biological Activities of Thiadiazole Derivatives

Activity TypeExample CompoundsObserved Effects
AnticancerVarious thiadiazolesInduction of apoptosis and cell cycle arrest
AntimicrobialThiadiazole derivativesInhibition of bacterial growth
Anti-inflammatorySelected thiadiazolesReduction in inflammatory markers

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